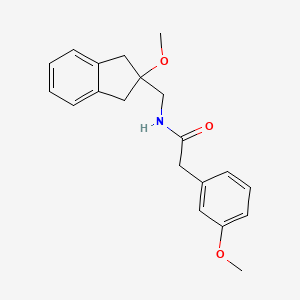

1,2,3,4-四氢异喹啉-8-基甲醇;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

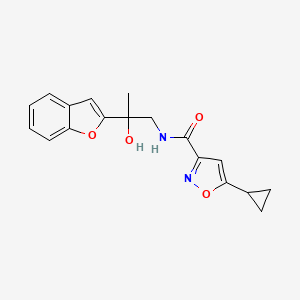

1,2,3,4-Tetrahydroisoquinoline derivatives are structural features prevalent in many natural products and pharmaceutical compounds. They have been the subject of extensive research due to their biological activities and potential therapeutic applications. The derivatives of tetrahydroisoquinoline, such as 1-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride, have been identified as important intermediates for organic synthesis . These compounds have shown promise in various fields, including as cerebral protective agents and potential treatments for conditions like glioma .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has been achieved through various methods. One approach involves a domino reaction of aromatic amines with cyclic enol ethers catalyzed by indium chloride in water, which has been shown to produce various tetrahydroquinoline derivatives efficiently . Another method includes the use of a mixture of P2O5/POCl3 as a dehydrating agent, which has led to improvements in the synthesis of certain tetrahydroisoquinoline compounds . Additionally, aluminum hydride reduction has been utilized to develop an improved synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines .

Molecular Structure Analysis

The molecular structure of these compounds has been a subject of interest, particularly in determining their absolute configuration. For instance, the absolute configuration of (+)-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride was determined to be S using X-ray crystallography . This information is crucial for understanding the stereochemistry and potential biological activities of these molecules.

Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinoline derivatives undergo various chemical reactions that are significant for their functionalization and potential applications. For example, the reaction of 4-cyano-1,3-dihydroxy-5,6,7,8-tetrahydroisoquinolines with Vilsmeier reagent has been studied, leading to the formation of [2,7]naphthyridines, which were identified by spectral data and confirmed by X-ray crystal structure analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-tetrahydroisoquinoline derivatives are influenced by their molecular structure and substituents. For instance, the protonation behavior of aminomethyl-1,2,3,4-tetrahydroisoquinolines has been investigated, revealing that these compounds are substantially monoprotonated at physiological pH . These properties are essential for understanding the pharmacokinetics and pharmacodynamics of these compounds when considering their potential as therapeutic agents.

科学研究应用

抗神经胶质瘤活性:联芳基1,2,3,4-四氢异喹啉衍生物已被研究其对C6神经胶质瘤生长选择性阻断作用,同时不影响正常星形胶质细胞。这表明在治疗神经胶质瘤和其他肿瘤细胞系中具有潜在的临床应用价值 (Mohler 等,2006).

抗癌剂:已合成并评估了取代的1,2,3,4-四氢异喹啉在乳腺癌细胞系上的抗癌活性。这些化合物显示出有希望的细胞毒性,表明它们作为抗癌剂的潜力 (Redda 等,2010).

有机合成中间体:1,2,3,4-四氢异喹啉化合物是有机合成中的重要中间体。已经开发出新的工艺来提高这些化合物的合成产率和效率 (Ta,2013).

催化不对称合成:四氢异喹啉在天然产物中至关重要,并作为不对称催化中的手性骨架应用。合成这些化合物的最新策略扩大了它们的生物活性和应用范围 (Liu 等,2015).

局部麻醉和急性毒性研究:包括四氢异喹啉衍生物在内的异喹啉生物碱已被研究其局部麻醉活性和急性毒性。这些研究有助于了解这些化合物的药效学和药代动力学特性 (Azamatov 等,2023).

功能化多组分反应:研究集中于使用多组分反应对四氢异喹啉进行C(1)官能化,从而拓展了这些化合物在各种生物活性中的潜在应用 (Kaur & Kumar,2020).

镇痛和抗炎作用:某些四氢异喹啉化合物已被研究其镇痛和抗炎特性,表明它们作为非麻醉镇痛剂的潜力 (Rakhmanova 等,2022).

属性

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-8-ylmethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c12-7-9-3-1-2-8-4-5-11-6-10(8)9;/h1-3,11-12H,4-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEVMBXOZPUEHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC=C2CO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

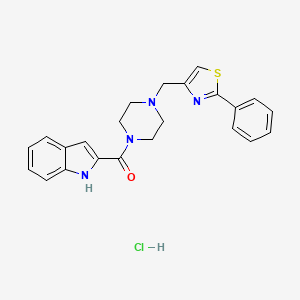

![N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2507822.png)

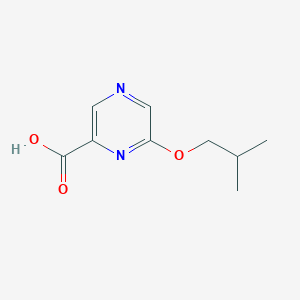

![9-(2,4-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2507838.png)

![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2507842.png)

![N-{2-[5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2507843.png)